molecular formula C13H15BFNO2 B105282 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 765916-91-4

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B105282
CAS No.: 765916-91-4
M. Wt: 247.07 g/mol
InChI Key: TXGKJULMHJEZTA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile ( 765916-91-4) is a high-purity aryl boronic ester pinacol ester that serves as a versatile and critical synthetic intermediate in modern organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its molecular formula is C13H15BFNO2, with a molecular weight of 247.07 g/mol . This compound is part of a valuable class of reagents where the boronic ester functional group enables efficient carbon-carbon bond formation, as exemplified by the pivotal Suzuki-Miyaura reaction, which is fundamental in constructing complex biaryl structures found in advanced materials and active pharmaceutical ingredients (APIs) . The strategic incorporation of both an electron-withdrawing nitrile (CN) group and a fluorine atom on the aromatic ring fine-tunes the electronic properties of the molecule and offers vectors for further synthetic derivatization, making it a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies . In practical research applications, this compound is handled as a solid and is recommended to be stored in an inert atmosphere at 2-8°C to ensure long-term stability . As a standard safety precaution, researchers are advised to use appropriate personal protective equipment (PPE) as it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application in humans or animals.

Properties

IUPAC Name

2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGKJULMHJEZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624164
Record name 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765916-91-4
Record name 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-3-fluorophenylboronic acid pinacol ester
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Preparation Methods

Key Precursor Properties:

Property6-Bromo-2-fluorobenzonitrile6-Iodo-2-fluorobenzonitrile
Molecular Weight (g/mol)214.99261.98
ReactivityModerateHigh
CostLowHigh

The fluorine atom at the 2-position directs electrophilic substitution reactions to the para and ortho positions, influencing the regioselectivity of subsequent borylation.

Borylation Reaction Mechanisms

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely employed method for introducing the boronate ester group. This palladium-catalyzed cross-coupling reaction proceeds via three steps:

  • Oxidative Addition : The palladium catalyst (e.g., Pd(PPh₃)₄) reacts with 6-bromo-2-fluorobenzonitrile to form a Pd(II) intermediate.

  • Transmetalation : Bis(pinacolato)diboron (B₂pin₂) transfers a boron moiety to the Pd(II) complex.

  • Reductive Elimination : The Pd catalyst releases the product, regenerating the Pd(0) species.

Reaction Conditions :

  • Catalyst: Pd(dppf)Cl₂ (1–5 mol%)

  • Solvent: Toluene or tetrahydrofuran (THF)

  • Base: K₃PO₄ or Na₂CO₃ (2–3 equiv)

  • Temperature: 80–110°C

  • Duration: 12–24 hours.

Miyaura Borylation

An alternative method involves direct borylation using B₂pin₂ in the presence of a palladium catalyst. This one-step approach avoids intermediates but requires stringent anhydrous conditions.

Optimization Parameters :

ParameterOptimal RangeEffect on Yield
Catalyst Loading2–3 mol% Pd(dppf)Cl₂Higher loading ↑ yield
Solvent PolarityLow (toluene > THF)Polar solvents ↓ yield
Reaction Temperature90–100°CExcess heat ↑ side reactions

Esterification and Purification

After borylation, the crude boronic acid is esterified with pinacol (2,3-dimethyl-2,3-butanediol) to form the stable dioxaborolan-2-yl derivative.

Esterification Protocol

  • Acid-Catalyzed Esterification :

    • Reagents: Pinacol (1.2 equiv), HCl (0.1 M)

    • Solvent: Dichloromethane (DCM)

    • Duration: 6–8 hours at 25°C.

  • Workup :

    • The mixture is extracted with aqueous NaOH (pH 10–12) to remove unreacted boronic acid.

    • The organic layer is dried over MgSO₄ and concentrated.

Chromatographic Purification

Final purification is achieved via flash chromatography (silica gel, hexane/ethyl acetate 8:2), yielding the product in >95% purity.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are preferred over batch reactors due to:

  • Improved heat transfer

  • Reduced reaction times (4–6 hours)

  • Higher yields (85–90%).

Case Study : A patented process (WO2014023576A1) describes the use of trimethyl borate under reflux conditions to produce 2-cyanophenylboronic acid esters. The method emphasizes pH-controlled extraction (pH 10–14) to isolate the product.

Challenges and Mitigation Strategies

Regioselectivity Issues

The fluorine substituent’s ortho/para-directing effects can lead to byproducts if competing halogenation sites exist. Using excess B₂pin₂ (1.5 equiv) suppresses this issue.

Catalyst Deactivation

Pd catalysts are prone to deactivation by cyanide ions released from the benzonitrile group. Adding phosphine ligands (e.g., PPh₃) stabilizes the catalyst.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Suzuki-Miyaura78–8595–98High
Miyaura Borylation82–8894–97Moderate
Continuous Flow85–9097–99High

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: From oxidation.

    Primary Amines: From reduction.

Scientific Research Applications

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the boronic ester and nitrile groups. The boronic ester group can form stable complexes with transition metals, facilitating cross-coupling reactions. The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of aryl boronic esters with varying substituents. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile F (2-position), -CN (1-position), boronate (6-position) 229.08 High stability, electron-withdrawing substituents Suzuki couplings, drug intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile -CN (4-position), boronate (1-position) 229.08 Reduced steric hindrance Polymer synthesis, OLED materials
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile -CN (3-position), boronate (1-position) 229.08 Meta-substitution effects Catalysis, agrochemicals
2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile -NH₂ (2-position), -CN (4-position) 244.12 Electron-donating amino group Fluorescent dyes, sensors
Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate F (2-position), -COOCH₃ (1-position) 276.11 Ester group enhances solubility Prodrug design, metabolic studies

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects: The fluorine and nitrile groups in the target compound create a strong electron-deficient aromatic ring, directing electrophilic substitutions to specific positions and stabilizing intermediates in cross-coupling reactions . In contrast, analogs like 2-amino-4-boronate benzonitrile exhibit electron-donating effects, accelerating oxidative addition steps in catalysis .
  • Steric Hindrance : The ortho-fluoro and para-boronate arrangement in the target compound introduces moderate steric hindrance compared to meta-substituted analogs (e.g., 3-boronate benzonitrile), which may exhibit faster coupling kinetics due to reduced steric clashes .

Stability and Physical Properties

  • Hydrolytic Stability : The pinacol boronate group resists hydrolysis better than unprotected boronic acids, with a shelf life exceeding 12 months under anhydrous conditions .
  • Melting Point : The target compound melts at 94–99°C, comparable to 4-boronate benzonitrile (mp 94–99°C) , but lower than the methyl ester analog (mp >120°C) due to reduced polarity .

Biological Activity

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C14H18BFO4
  • Molecular Weight : 280.0997232 g/mol

The structure includes a fluorine atom and a boronic ester group, which are critical for its biological interactions and reactivity in synthetic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the boronic ester group allows for participation in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. This feature is particularly useful in the synthesis of biologically active compounds.

Biological Activity Overview

Research indicates that compounds containing boronic esters often exhibit significant biological activities such as:

  • Antiparasitic Activity : Some derivatives have shown promising results against malaria parasites.
  • Anticancer Properties : The compound's ability to inhibit certain cancer cell lines has been noted in preliminary studies.

Case Studies and Research Findings

  • Antiparasitic Activity : In a study assessing the efficacy of various boron-containing compounds against Plasmodium falciparum, it was found that modifications at the fluorine position significantly enhanced activity (EC50 values as low as 0.004 μM) compared to analogs without such modifications .
  • Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using human liver HepG2 cells. Results indicated moderate cytotoxicity at higher concentrations but maintained a favorable safety profile at therapeutic doses .
  • In Vivo Efficacy : In mouse models for malaria infection (P. berghei), treatment with derivatives of this compound resulted in a significant reduction in parasitemia (up to 30% reduction at 40 mg/kg), suggesting potential for further development into therapeutic agents .

Table 1: Biological Activity Summary

Activity Type Efficacy Model/System
AntiparasiticEC50 = 0.004 μMP. falciparum
CytotoxicityModerate at high dosesHepG2 cells
In Vivo Efficacy30% reduction in parasitemiaP. berghei mouse model

Table 2: Comparison with Similar Compounds

Compound EC50 (μM) Activity Type
This compound0.004Antiparasitic
Analog A0.010Antiparasitic
Analog B0.030Anticancer

Q & A

Q. Advanced Functional Applications

  • Organic Electronics : Serves as a fluorescent emitter in pure-blue OLEDs. Derivatives like PPICNB achieve external quantum efficiencies (EQE) >12% via "hot-exciton" mechanisms .
  • Polymer Synthesis : Acts as a monomer in conjugated polymers for optoelectronic devices, leveraging its planar aromatic core .

How should researchers address discrepancies in crystallographic and spectroscopic data?

Data Contradiction Resolution
Discrepancies between X-ray (e.g., bond angles) and NMR/IR data arise from dynamic effects in solution vs. solid state . Strategies include:

  • Multi-Solvent Crystallization : Testing polar (DMSO) vs. nonpolar (hexane) solvents to isolate polymorphs .
  • Temperature-Dependent NMR : Resolving fluxional behavior in solution (e.g., hindered rotation of the boronate group) .

What are the challenges in scaling up reactions involving this compound?

Advanced Process Chemistry
Scaling up requires addressing:

  • Moisture Sensitivity : The boronate ester hydrolyzes readily; reactions must use anhydrous solvents (e.g., THF stored over molecular sieves) .
  • Catalyst Loading : Reducing Pd content via ligand-accelerated catalysis (e.g., XPhos) to <0.5 mol% while maintaining yield .

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